(三氟甲氧基)苯

描述

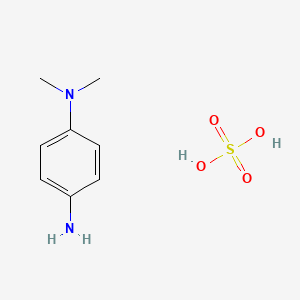

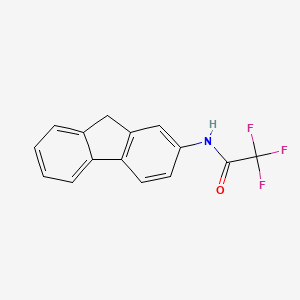

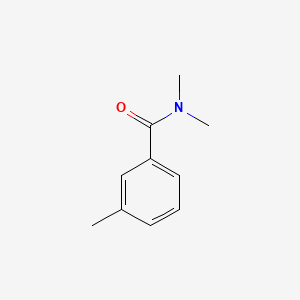

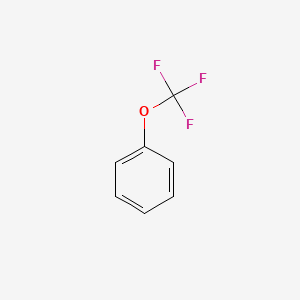

(Trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It is a compound with the molecular formula C7H5F3O . The molecular weight of (Trifluoromethoxy)benzene is 162.11 g/mol .

Synthesis Analysis

(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .

Molecular Structure Analysis

The geometric structure and conformational properties of 4-fluoro (trifluoromethoxy)benzene, 4-F-C 6 H 4 OCF 3, were investigated independently in two laboratories (Moscow State University and Universität Tübingen) using gas electron diffraction (GED), quantum chemical calculations, and matrix infrared spectroscopy .

Physical And Chemical Properties Analysis

(Trifluoromethoxy)benzene has a molecular weight of 162.11 g/mol . It has a XLogP3 of 3.2 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass of (Trifluoromethoxy)benzene is 162.02924926 g/mol .

科学研究应用

卤化和稳定性

- 三氟甲氧基苯经过受控氯化反应生成单、二、三和四氯衍生物,在 200°–250° 具有良好的热稳定性 (Herkes,1977)。

合成应用

- 三氟甲氧基苯与二异丙基氨基锂 (LDA) 和呋喃反应,参与萘和萘酚的合成 (Schlosser & Castagnetti,2001)。

- 它作为一种中间体,通过与各种亲电试剂反应生成新的有机氟化合物 (Castagnetti & Schlosser,2001)。

亲核反应

- 源自 (三氟甲氧基)苯的吡啶三氟甲氧基盐,可有效进行 SN2 反应,形成三氟甲基醚 (Duran-Camacho 等人,2021)。

结构研究

- 研究了 4-氟(三氟甲氧基)苯的几何结构和构象性质,显示出主要的垂直构象(C-O-C 平面垂直于苯环) (Shishkov 等人,2004)。

脂肪族底物的三氟甲氧基化

- 生成三氟甲氧基阴离子的反应能够取代活化的溴化物和烷基碘化物,形成脂肪族三氟甲基醚 (Marrec 等人,2010)。

多功能应用

- 三氟甲基三氟甲磺酸酯是一种水解稳定的化合物,可用作“掩蔽”光气和三氟甲氧基载体的液体储存器 (Kolomeitsev 等人,2008)。

作用机制

安全和危害

(Trifluoromethoxy)benzene is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity and special electrical properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers .

属性

IUPAC Name |

trifluoromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHWSLKNULCZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060028 | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Trifluoromethoxy)benzene | |

CAS RN |

456-55-3 | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of (trifluoromethoxy)benzene?

A1: (Trifluoromethoxy)benzene consists of a benzene ring (C6H5) directly bonded to a trifluoromethoxy group (-OCF3).

Q2: What is known about the conformational properties of (trifluoromethoxy)benzene and its derivatives?

A2: Research suggests that 4-fluoro(trifluoromethoxy)benzene predominantly adopts a perpendicular conformation in the gas phase, where the C-O-C plane of the trifluoromethoxy group is perpendicular to the benzene ring. [] Studies using gas electron diffraction, quantum chemical calculations, and matrix infrared spectroscopy support this finding. [] Further investigation into meta- and ortho-fluoro(trifluoromethoxy)benzene using vibrational spectroscopy provides insights into the conformational composition of these isomers. []

Q3: Can (trifluoromethoxy)benzene derivatives be used to generate other fluorinated compounds?

A4: Yes, 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums, derived from the corresponding (trifluoromethoxy)benzenes, serve as versatile intermediates for synthesizing various organofluorine compounds. [] These lithiated species react with electrophiles like boron compounds, halogens, aldehydes, and ketones, leading to the formation of novel fluorinated products. []

Q4: What are the common synthetic routes to (trifluoromethoxy)benzene and its derivatives?

A5: One approach involves converting the corresponding (trichloromethoxy)benzenes to (trifluoromethoxy)benzenes. [] Another method utilizes the reaction of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) under controlled temperatures to generate specific isomeric intermediates. [] These intermediates can be further manipulated to access various (trifluoromethoxy)naphthalene derivatives. []

Q5: How can the trifluoromethoxy group be introduced directly into aliphatic compounds?

A6: 2,4-dinitro(trifluoromethoxy)benzene can act as a trifluoromethoxide anion source. [, ] Reacting it with tetrabutylammonium triphenyldifluorosilicate generates trifluoromethoxide anions, capable of substituting activated bromides and, to some extent, alkyl iodides. [] This method enables the preparation of aliphatic trifluoromethyl ethers. []

Q6: Are there any applications of (trifluoromethoxy)benzene derivatives in pesticide development?

A7: Yes, Flufenerim, a pesticide developed by Sumitomo Chemical Co., Ltd., incorporates a (trifluoromethoxy)benzene moiety in its structure. [] Synthesized from readily available starting materials, flufenerim exhibits promising insecticidal activity against various pests, including diamondback moths and green peach aphids. []

Q7: Can (trifluoromethoxy)benzene derivatives be used in the synthesis of pharmaceuticals?

A8: Research suggests that 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a (trifluoromethoxy)benzene derivative, displays inhibitory activity against the proliferation of specific cancer cell lines. [] This finding highlights the potential of this compound class in developing novel anticancer agents.

Q8: What analytical methods are commonly employed to study (trifluoromethoxy)benzene and its derivatives?

A9: Gas chromatography (GC) is a valuable technique for separating and quantifying (trifluoromethoxy)benzene derivatives, even positional isomers. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables the sensitive detection and quantification of these compounds in complex matrices like wheat and soil samples. []

Q9: What is known about the environmental fate and impact of (trifluoromethoxy)benzene derivatives?

A10: Studies focusing on the pesticide flucarbazone-sodium, which contains a (trifluoromethoxy)benzene moiety, reveal its dissipation pattern in wheat and soil. [] While the parent compound degrades relatively quickly, its metabolite, 2-(trifluoromethoxy)benzenesulfonamide, tends to persist in soil for a more extended period. [] This information is crucial for assessing the potential environmental impact of (trifluoromethoxy)benzene-containing compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。